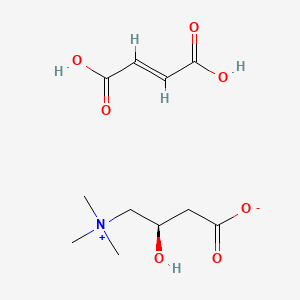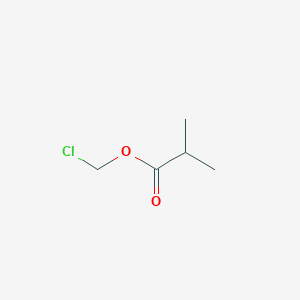![molecular formula C6H4ClN3 B1631542 5-クロロイミダゾ[1,2-a]ピラジン CAS No. 63744-41-2](/img/structure/B1631542.png)
5-クロロイミダゾ[1,2-a]ピラジン
概要
説明
5-Chloroimidazo[1,2-A]pyrazine is a chemical compound with the molecular formula C6H4ClN3 . It is a derivative of imidazo[1,2-a]pyrazine, a nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of 5-Chloroimidazo[1,2-A]pyrazine involves regioselective metalations using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) such as TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl . These provide Zn- and Mg-intermediates, which after quenching with various electroph
科学的研究の応用
医薬品化学と創薬
イミダゾ[1,2-a]ピラジン骨格は、そのユニークな特性により医薬品化学において注目を集めています。研究者らは、がん治療に不可欠なキナーゼ阻害剤やAKT阻害剤としての可能性を探求してきました。 5-クロロイミダゾ[1,2-a]ピラジン環を部位特異的に官能基化することで、科学者は薬物動態と治療効果が改善された新規薬剤候補を作成することができます .
化学合成
5-クロロイミダゾ[1,2-a]ピラジンを含む有機金属反応が研究されています。例えば、TMP塩基(TMPMgCl·LiCl や TMP2Zn·2MgCl2·2LiCl など)は Zn と Mg の中間体を提供します。これらの中間体は、さまざまな求電子剤でクエンチングすると、多官能基化イミダゾピラジンヘテロ環にアクセスできます。 このような合成戦略は、複雑な分子の構築のためのツールボックスを拡張します .
配位化学
5-クロロイミダゾ[1,2-a]ピラジンの配位化学が研究されています。遷移金属と配位する能力により、金属有機構造体(MOF)や超分子集合体の設計への道が開かれます。これらの材料は、ガス貯蔵、触媒、薬物送達に用途があります。
要約すると、5-クロロイミダゾ[1,2-A]ピラジンは、創薬から材料科学まで、さまざまな分野で有望です。その部位特異的官能基化は、調整された特性を持つ新規化合物を創出するためのエキサイティングな機会を提供します。 研究者らはその可能性を探求し続けており、現代の科学研究における魅惑的な研究対象となっています . 特定の用途について詳しく知りたい場合は、お気軽にお問い合わせください! 😊
作用機序
Target of Action
5-Chloroimidazo[1,2-A]pyrazine is a versatile scaffold in organic synthesis and drug development . It has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . .
Mode of Action
The mode of action of 5-Chloroimidazo[1,2-A]pyrazine involves its interaction with its targets, leading to various biochemical changes. The compound undergoes regioselective metalations using TMP-bases, providing Zn- and Mg-intermediates . After quenching with various electrophiles, it gives access to polyfunctionalized imidazopyrazine heterocycles .
Biochemical Pathways
5-Chloroimidazo[1,2-A]pyrazine affects various biochemical pathways. It has been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . .
Pharmacokinetics
It is known that n-heterocycles, such as 5-chloroimidazo[1,2-a]pyrazine, possess unique physicochemical and medicinal properties in addition to favorable pharmacokinetics .
Result of Action
It is known that imidazo[1,2-a]pyrazine derivatives exhibit a wide range of biological activities .
生化学分析
Biochemical Properties
5-Chloroimidazo[1,2-A]pyrazine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 5-Chloroimidazo[1,2-A]pyrazine has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 5-Chloroimidazo[1,2-A]pyrazine can bind to certain proteins, altering their conformation and, consequently, their biological activity .
Cellular Effects
The effects of 5-Chloroimidazo[1,2-A]pyrazine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Chloroimidazo[1,2-A]pyrazine can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is critical for cell proliferation and differentiation . Furthermore, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes, thereby impacting overall cell function .
Molecular Mechanism
At the molecular level, 5-Chloroimidazo[1,2-A]pyrazine exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. For instance, 5-Chloroimidazo[1,2-A]pyrazine can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 5-Chloroimidazo[1,2-A]pyrazine in laboratory settings have been extensively studied. Over time, this compound can undergo degradation, leading to changes in its biochemical activity. Studies have shown that 5-Chloroimidazo[1,2-A]pyrazine is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Long-term exposure to 5-Chloroimidazo[1,2-A]pyrazine has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Chloroimidazo[1,2-A]pyrazine vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, 5-Chloroimidazo[1,2-A]pyrazine can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
5-Chloroimidazo[1,2-A]pyrazine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into more hydrophilic metabolites that can be excreted from the body . This compound can also influence metabolic flux and metabolite levels, impacting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 5-Chloroimidazo[1,2-A]pyrazine within cells and tissues are mediated by specific transporters and binding proteins. For instance, this compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Additionally, 5-Chloroimidazo[1,2-A]pyrazine can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .
特性
IUPAC Name |
5-chloroimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-3-8-4-6-9-1-2-10(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPGZTZXVOKJHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=CC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50511232 | |
| Record name | 5-Chloroimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63744-41-2 | |
| Record name | 5-Chloroimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5'-Dimethoxytrityl-3'-deoxythymidine 2'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite](/img/structure/B1631464.png)











